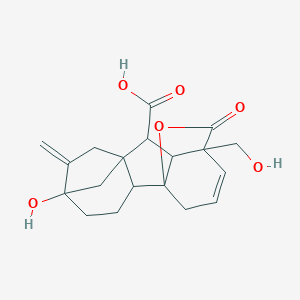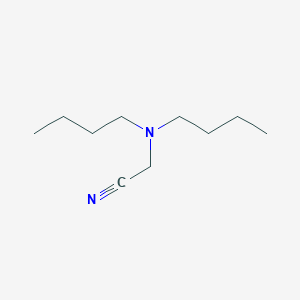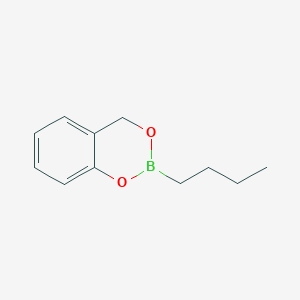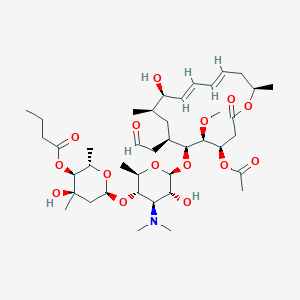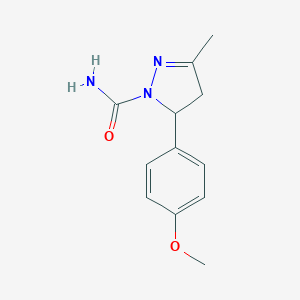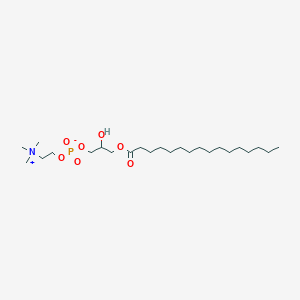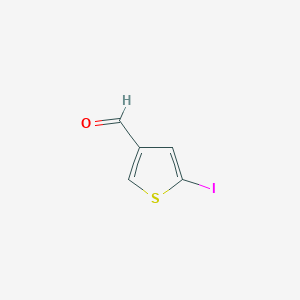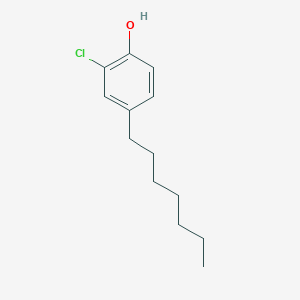
2-Chloro-4-heptylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-heptylphenol, also known as CH-223191, is a chemical compound that belongs to the family of alkylphenols. It is a potent and selective antagonist of the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in the regulation of cell growth, differentiation, and immune response. CH-223191 has been widely used in scientific research to investigate the physiological and biochemical effects of AhR signaling.
作用機序
2-Chloro-4-heptylphenol acts as a competitive antagonist of AhR by binding to its ligand-binding domain and preventing the binding of endogenous ligands such as dioxins and polycyclic aromatic hydrocarbons. This results in the inhibition of AhR-mediated gene expression and downstream signaling pathways. The exact mechanism by which 2-Chloro-4-heptylphenol blocks AhR signaling is still not fully understood and requires further investigation.
生化学的および生理学的効果
2-Chloro-4-heptylphenol has been shown to have a wide range of biochemical and physiological effects in various cell types and tissues. These include the inhibition of xenobiotic metabolism, the modulation of immune response, and the regulation of cell proliferation and differentiation. 2-Chloro-4-heptylphenol has also been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.
実験室実験の利点と制限
One of the main advantages of using 2-Chloro-4-heptylphenol in scientific research is its high potency and selectivity for AhR. This allows for the specific inhibition of AhR signaling without affecting other signaling pathways. 2-Chloro-4-heptylphenol is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using 2-Chloro-4-heptylphenol is its potential off-target effects and toxicity. Careful dose-response studies and toxicity assays are required to ensure the safety and specificity of 2-Chloro-4-heptylphenol in experimental settings.
将来の方向性
There are several future directions for the use of 2-Chloro-4-heptylphenol in scientific research. One area of interest is the investigation of the role of AhR in the regulation of metabolic diseases such as obesity and diabetes. AhR has been shown to play a role in the regulation of lipid metabolism and glucose homeostasis, and 2-Chloro-4-heptylphenol may be a useful tool for studying these processes. Another area of interest is the development of novel AhR antagonists with improved potency, selectivity, and pharmacokinetic properties. These compounds may have potential therapeutic applications in the treatment of various diseases.
合成法
2-Chloro-4-heptylphenol can be synthesized through a multistep process starting from 4-chlorophenol and heptanal. The first step involves the conversion of 4-chlorophenol to 2-chloro-4-nitrophenol using nitric acid. The nitro group is then reduced to an amino group using sodium dithionite. The resulting compound is then subjected to a reductive alkylation reaction with heptanal to yield 2-Chloro-4-heptylphenol.
科学的研究の応用
2-Chloro-4-heptylphenol has been extensively used in scientific research to investigate the role of AhR signaling in various physiological and pathological processes. AhR is known to regulate the expression of genes involved in xenobiotic metabolism, immune response, and cell proliferation. 2-Chloro-4-heptylphenol has been used to block AhR signaling and study its effects on these processes. For example, 2-Chloro-4-heptylphenol has been used to investigate the role of AhR in the regulation of T-cell differentiation and function, as well as in the development of autoimmune diseases.
特性
CAS番号 |
18979-96-9 |
|---|---|
製品名 |
2-Chloro-4-heptylphenol |
分子式 |
C13H19ClO |
分子量 |
226.74 g/mol |
IUPAC名 |
2-chloro-4-heptylphenol |
InChI |
InChI=1S/C13H19ClO/c1-2-3-4-5-6-7-11-8-9-13(15)12(14)10-11/h8-10,15H,2-7H2,1H3 |
InChIキー |
LAMKHMJVAKQLOO-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC(=C(C=C1)O)Cl |
正規SMILES |
CCCCCCCC1=CC(=C(C=C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



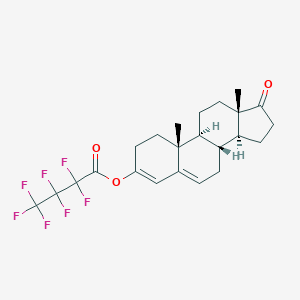
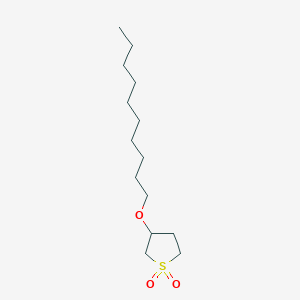
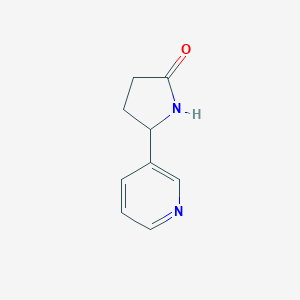
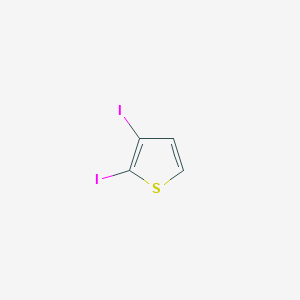
![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)
